molecular formula C4H10Cl2N2O B14007905 2-amino-N-(2-chloroethyl)acetamide CAS No. 4840-37-3

2-amino-N-(2-chloroethyl)acetamide

Katalognummer: B14007905
CAS-Nummer: 4840-37-3
Molekulargewicht: 173.04 g/mol
InChI-Schlüssel: UCWXGDXKBZABQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(2-chloroethyl)acetamide is an organic compound with the molecular formula C4H9ClN2O It is a derivative of acetamide, featuring an amino group and a chloroethyl group attached to the acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloroethyl)acetamide typically involves the reaction of 2-chloroethylamine hydrochloride with acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature and pH.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2-chloroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can undergo reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(2-chloroethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-chloroethyl)acetamide involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by targeting rapidly dividing cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

    2-amino-N-(2,2,2-trifluoroethyl)acetamide: Contains a trifluoroethyl group, which imparts different chemical properties.

Uniqueness

2-amino-N-(2-chloroethyl)acetamide is unique due to its chloroethyl group, which allows for specific chemical reactions and biological interactions that are not possible with its analogs. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.

Eigenschaften

CAS-Nummer

4840-37-3

Molekularformel

C4H10Cl2N2O

Molekulargewicht

173.04 g/mol

IUPAC-Name

2-amino-N-(2-chloroethyl)acetamide;hydrochloride

InChI

InChI=1S/C4H9ClN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H

InChI-Schlüssel

UCWXGDXKBZABQY-UHFFFAOYSA-N

Kanonische SMILES

C(CCl)NC(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.